Arbidol-d6, a deuterated form of the antiviral compound Arbidol, is primarily used in research settings to study the pharmacokinetics and mechanisms of action of antiviral agents. Arbidol itself is classified as an antiviral medication with efficacy against various influenza viruses and other viral infections. The incorporation of deuterium in Arbidol-d6 allows for enhanced tracking in metabolic studies due to the distinct mass of deuterated compounds, making it a valuable tool in pharmacological research.
Arbidol-d6 is derived from Arbidol, which was originally synthesized in the Soviet Union and has been utilized in clinical settings primarily for influenza treatment. The compound belongs to the class of antiviral agents known as entry inhibitors, which prevent viruses from entering host cells. Its chemical classification includes being a substituted indole derivative with specific modifications that enhance its antiviral activity.
The synthesis of Arbidol-d6 involves several steps that modify the original Arbidol structure to incorporate deuterium. Various methods have been reported for synthesizing Arbidol, including:
Arbidol-d6 retains the core structure of Arbidol but features deuterium atoms at specific positions within its molecular framework. The molecular formula can be represented as C_13H_17N_3O_5S (for Arbidol) with deuterium substitutions leading to a modified molecular weight. Structural analyses typically employ techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to confirm the incorporation of deuterium and assess the spatial arrangement of atoms .
Arbidol-d6 participates in various chemical reactions that are crucial for its antiviral activity:
The kinetics of binding can be evaluated through biolayer interferometry, which measures the association and dissociation rates of Arbidol-d6 with target viral proteins .
The mechanism by which Arbidol-d6 exerts its antiviral effects involves several key processes:
Data supporting these mechanisms include studies demonstrating reduced viral loads in infected models treated with Arbidol or its analogues .
Arbidol-d6 exhibits distinct physical and chemical properties compared to its non-deuterated counterpart:
Quantitative analyses reveal improved bioavailability metrics when comparing formulations containing Arbidol-d6 versus standard formulations .
Arbidol-d6 is primarily utilized in scientific research settings:
The unique properties conferred by deuteration make Arbidol-d6 an essential tool for researchers investigating antiviral mechanisms and drug efficacy .
Arbidol-d6 (C₂₂H₁₉D₆BrN₂O₃S) is a deuterated analogue of the broad-spectrum antiviral drug umifenovir (Arbidol). Its chemical name is ethyl 6-bromo-4-[(dimethylamino-d₆)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate hydrochloride, with a molecular weight of 483.46 g/mol – approximately 6 atomic mass units heavier than non-deuterated Arbidol (477.42 g/mol) [3] [6]. The deuteration occurs specifically at the six hydrogen atoms of the two methyl groups in the dimethylaminomethyl moiety, replacing them with deuterium atoms. This targeted isotopic substitution preserves the core indole structure and functional groups critical to Arbidol's antiviral activity, including the brominated hydroxyindole scaffold, carboxylate ester, and phenylthiomethyl side chain [3] [8]. As a stable isotope-labeled compound, Arbidol-d6 shares identical stereoelectronic properties with its protiated counterpart but exhibits distinct vibrational frequencies and bond dissociation energies that influence metabolic stability.
Table 1: Chemical Identifiers of Arbidol-d6 vs. Arbidol
Property | Arbidol-d6 | Arbidol |
---|---|---|
IUPAC Name | ethyl 6-bromo-4-[(dimethylamino-d₆)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate hydrochloride | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate hydrochloride |
CAS Number | 131707-23-8 (unlabeled base) [3] | 131707-25-0 |
Molecular Formula | C₂₂H₁₉D₆BrN₂O₃S | C₂₂H₂₅BrN₂O₃S |
Molecular Weight | 483.46 g/mol | 477.42 g/mol |
Deuterium Position | Dimethylamino methyl group (-N(CD₃)₂) [3] [8] | None |
The development of Arbidol-d6 followed the clinical establishment of non-deuterated Arbidol (umifenovir), which was first synthesized in Russia in the 1990s and approved for influenza treatment in Russia (1993) and China (2006) [6]. The deuterated version emerged in response to two research needs: (1) the requirement for isotope-labeled internal standards in bioanalytical quantification, and (2) the exploration of deuterium kinetic isotope effects (DKIEs) to overcome metabolic limitations of the parent drug.
Arbidol undergoes extensive hepatic metabolism (~60% of dose) primarily via cytochrome P450 3A4 (CYP3A4)-mediated pathways, with minor contributions from esterases and sulfoxidation enzymes [6] [7]. Its pharmacokinetic profile shows moderate bioavailability (40%) and variable half-life (17-21 hours) [6]. The dimethylamino moiety represents a potential site of oxidative N-dealkylation – a common metabolic vulnerability for basic nitrogen-containing drugs. Strategic deuteration at this position leverages the primary deuterium isotope effect, where the stronger carbon-deuterium bond (C-D vs C-H) increases the activation energy required for bond cleavage during oxidative metabolism [2] [4]. This approach gained pharmaceutical validation with FDA approval of deutetrabenazine in 2017, demonstrating deuterium's potential to improve metabolic stability without altering primary pharmacology [2].
Deuterium substitution exerts two principal effects on drug molecules: altered metabolic stability and redirected metabolic pathways. For Arbidol-d6, these effects are particularly relevant given the metabolic profile of its parent compound.
Metabolic Stability Enhancement: The C-D bonds at the dimethylamino group resist oxidative N-demethylation – a potential metabolic pathway for Arbidol. This is quantified by the Kinetic Deuterium Isotope Effect (KDIE), defined as kH/kD, where values >1 indicate slower metabolism of the deuterated form. For CYP450-mediated reactions, KDIEs typically range from 2 to 7 due to rate-limiting C-H bond cleavage in hydrogen abstraction steps [4]. In vitro studies with deuterated analogues of drugs cleared by aldehyde oxidase (e.g., carbazeran, zoniporide) demonstrate 1.5-3 fold reductions in intrinsic clearance, suggesting similar benefits could extend to CYP3A4-metabolized compounds like Arbidol [4].
Metabolic Pathway Shunting: Deuteration can redirect metabolism toward alternative pathways. For Arbidol, which undergoes multiple transformations including ester hydrolysis, aromatic hydroxylation, and sulfoxidation [6], deuteration might suppress N-demethylation while enhancing the relative contribution of other pathways. This is particularly significant as Arbidol's sulfoxide metabolite (detected in human excreta) is pharmacologically active [6] [8]. The deuterium-induced metabolic shift could thus alter metabolite exposure profiles without compromising overall drug elimination.
Table 2: Theoretical Pharmacokinetic Advantages of Deuteration for Arbidol
Parameter | Expected Change in Arbidol-d6 | Mechanistic Basis |
---|---|---|
N-Demethylation Rate | ↓ (2-5 fold reduction) [4] | Higher activation energy for C-D bond cleavage in CYP450-mediated oxidation |
Half-life (t₁/₂) | ↑ (Potential 1.3-2.0 fold increase) | Reduced clearance via protected metabolic pathway |
AUC/Dose | ↑ | Decreased first-pass metabolism and prolonged elimination phase |
Metabolic Ratio* | Altered (↑ sulfoxidation/hydrolysis products) | Shunting to non-deuterated metabolic sites |
*Metabolic ratio = relative abundance of different metabolites
Arbidol-d6 also serves critical roles in pharmaceutical research:
Table 3: Research Applications of Arbidol-d6
Application | Experimental Use | Benefit |
---|---|---|
Quantitative Bioanalysis | Internal standard in LC-MS/MS assays of plasma, urine, feces [3] [7] | Improved accuracy and precision in pharmacokinetic studies |
Metabolic Stability Screening | Incubation with human hepatocytes/liver microsomes alongside Arbidol | Direct comparison of intrinsic clearance and metabolite formation kinetics |
Mass Spectrometric Tracer | Differentiating metabolites from Arbidol-d6 vs. co-administered drugs | Definitive metabolic pathway assignment |
Isotope Effect Quantification | In vitro determination of KDIEs for specific metabolic reactions | Validation of deuteration strategy for pharmacokinetic optimization |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4